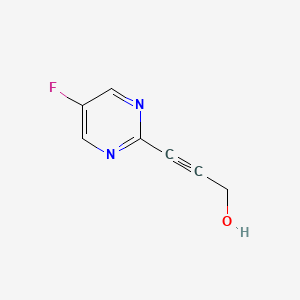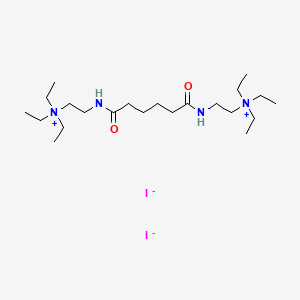
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) is a bis-quaternary ammonium compound. These compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. The structure of this compound includes two ammonium groups connected by an adipoyl linker, with each ammonium group further bonded to triethyl groups and diiodide ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) typically involves the reaction of adipoyl chloride with triethylamine in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions can be carried out using silver nitrate (AgNO3) or sodium halides (NaCl, NaBr).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new quaternary ammonium salts with different halides.
科学的研究の応用
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its cationic nature.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surface disinfectants.
作用機序
The antimicrobial activity of ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium groups interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This compound can target a wide range of microorganisms, including bacteria, fungi, and viruses.
類似化合物との比較
Similar Compounds
Ammonium, oxalylbis(iminoethylene)bis(triethyl-, diiodide): Similar structure but with an oxalyl linker instead of adipoyl.
Benzalkonium chloride: A widely used quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used in various applications.
Uniqueness
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) is unique due to its specific adipoyl linker, which can influence its solubility, stability, and interaction with microbial cell membranes. This structural feature may provide enhanced antimicrobial activity compared to other quaternary ammonium compounds.
特性
CAS番号 |
62055-20-3 |
|---|---|
分子式 |
C22H48I2N4O2 |
分子量 |
654.5 g/mol |
IUPAC名 |
triethyl-[2-[[6-oxo-6-[2-(triethylazaniumyl)ethylamino]hexanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C22H46N4O2.2HI/c1-7-25(8-2,9-3)19-17-23-21(27)15-13-14-16-22(28)24-18-20-26(10-4,11-5)12-6;;/h7-20H2,1-6H3;2*1H |
InChIキー |
VUOFZQYCBVLOBB-UHFFFAOYSA-N |
正規SMILES |
CC[N+](CC)(CC)CCNC(=O)CCCCC(=O)NCC[N+](CC)(CC)CC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


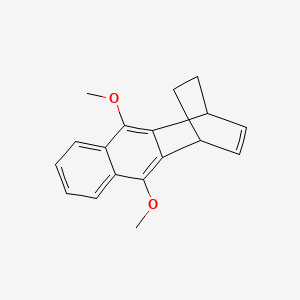
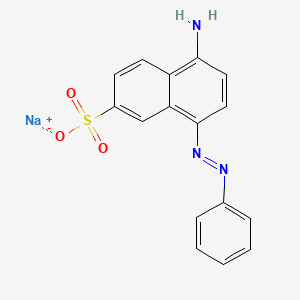
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
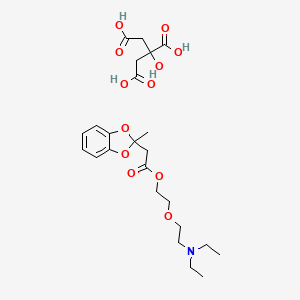
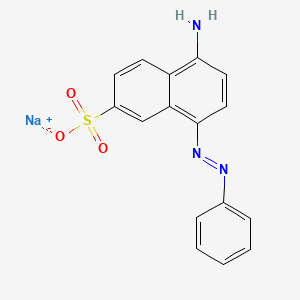

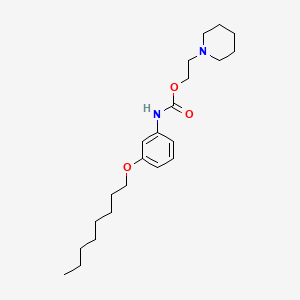
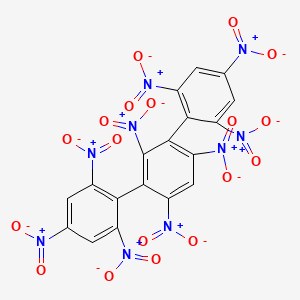
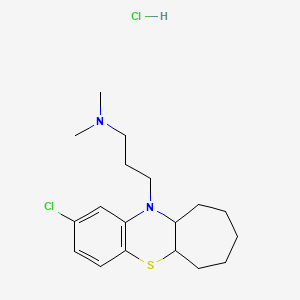
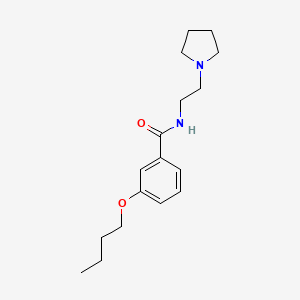
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)


